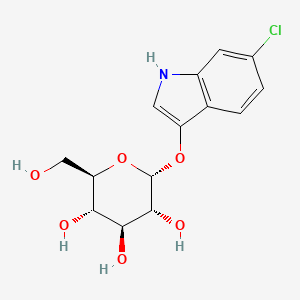

6-Chloro-3-indoxyl-alpha-D-glucopyranoside

Description

Historical Development and Significance of Chromogenic Substrates in Biochemical Analysis

The field of biochemical analysis was significantly advanced by the introduction of chromogenic substrates. These compounds are colorless molecules that, when acted upon by a specific enzyme, are converted into a colored product. quora.com This color change provides a direct and visible signal of enzyme presence and activity. scbt.com

The development of chromogenic peptide substrates began in the early 1970s, initially finding application in assays for enzymes involved in the coagulation system. nih.gov Their use gradually expanded into clinical chemistry and other areas of research, allowing for the development of assays for enzymes of the fibrinolytic, kallikrein, and complement systems. nih.gov

The significance of chromogenic substrates lies in their ability to facilitate both qualitative and quantitative identification of enzymes. dcfinechemicals.com The intensity of the color produced is proportional to the enzymatic activity, which can be measured spectrophotometrically. dcfinechemicals.com This has made them invaluable in a variety of techniques, including:

Enzyme-Linked Immunosorbent Assays (ELISA): For the detection of specific proteins.

Western Blotting: To identify specific proteins in a sample.

Immunohistochemistry: To visualize the localization of proteins in tissues. dcfinechemicals.com

Microbiology: For the identification of microorganisms in culture media based on their enzymatic profiles. dcfinechemicals.comnih.gov

The ease of use and the immediate visual feedback provided by chromogenic substrates have made them a staple in research laboratories, offering a straightforward method for monitoring enzyme activity without the need for more complex techniques like fluorescent or radioactive labeling. scbt.com

Classification and Structural Features of Indoxyl-Based Glycoside Substrates

Indoxyl-based glycosides are a prominent class of chromogenic substrates used for detecting hydrolytic enzymes. researchgate.net These synthetically produced compounds are designed to mimic the natural substrate of a target enzyme. dcfinechemicals.com

Structurally, an indoxyl glycoside consists of two main parts:

An indoxyl moiety: This is the chromophore, a chemical group that, upon enzymatic cleavage, leads to the formation of a colored product. dcfinechemicals.comresearchgate.net

A glycosidically-bound sugar moiety: This part of the molecule is recognized and cleaved by a specific glycosidase enzyme. researchgate.net

The general mechanism of action involves the enzymatic hydrolysis of the glycosidic bond, which releases the indoxyl moiety. nih.govnih.gov This liberated indoxyl is highly reactive and, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored indigoid dye. researchgate.netresearchgate.net

The classification of indoxyl-based glycoside substrates is often based on the sugar molecule attached, which determines the specific enzyme it can detect. For example, an indoxyl-glucoside will be a substrate for a glucosidase.

Furthermore, the substitution pattern on the indoxyl ring is a critical structural feature that influences the color and properties of the resulting indigo (B80030) dye. nih.gov Halogen substitutions, such as bromine and chlorine, are common and can affect the color of the precipitate. For instance, different substitutions can produce colors ranging from blue and greenish-blue to magenta. nih.gov

The Role of Indoxyl-Derived Compounds in Enzymology

Indoxyl-derived compounds are pivotal in enzymology as they provide a versatile method for monitoring glycosidase activities. nih.gov Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds and are fundamental to carbohydrate metabolism. researchgate.netnih.gov

The use of indoxyl glycosides allows for rapid and straightforward screening of enzyme activity in various settings, including in vivo studies, on agar (B569324) plates, or in solution. nih.govnih.gov A classic example is the blue-white screening technique used in molecular biology to identify recombinant bacteria. nih.gov

6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a specific example of an indoxyl-derived compound. It serves as a chromogenic substrate for the enzyme α-glucosidase. bluetigerscientific.commoleculardepot.com Upon hydrolysis by α-glucosidase, it yields a salmon-colored precipitate, indicating the presence and activity of the enzyme. bluetigerscientific.commoleculardepot.com

The properties of this compound are summarized in the table below:

| Property | Value |

| Synonym | Salmon-alpha-D-glucoside, Salmon-alpha-D-Glc |

| Molecular Formula | C₁₄H₁₆ClNO₆ |

| Molecular Weight | 329.74 g/mol |

| Appearance | Powder |

| Application | Chromogenic substrate for α-glucosidase |

| Storage Temperature | -20 °C |

| Data sourced from Molecular Depot moleculardepot.com |

The specificity of the glycosidic linkage (alpha or beta) is crucial for its role as a substrate. For instance, 6-chloro-3-indoxyl-beta-D-glucopyranoside is a substrate for β-glucosidase, producing a salmon-pink color. scbt.cominalcopharm.com This highlights the precision of these molecular tools in distinguishing between different enzyme activities.

Below is an interactive data table summarizing various indoxyl-based substrates and their target enzymes.

| Compound Name | Target Enzyme | Resulting Color |

| This compound | α-Glucosidase | Salmon |

| 6-Chloro-3-indoxyl-beta-D-glucopyranoside | β-Glucosidase | Salmon-pink |

| 5-Bromo-4-chloro-3-indoxyl-β-D-galactoside (X-gal) | β-Galactosidase | Greenish-blue |

| 5-Bromo-6-chloro-3-indoxyl-alpha-D-glucopyranoside | α-Glucosidase | Magenta |

| Data compiled from multiple sources researchgate.netbluetigerscientific.commoleculardepot.cominalcopharm.comglycosynth.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-RGDJUOJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268703 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467214-46-6 | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-indolyl alpha-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis Mechanisms and Substrate Specificity of 6 Chloro 3 Indoxyl Alpha D Glucopyranoside

Alpha-Glucosidase Catalysis of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside

The catalysis begins when the substrate interacts with the active site of the α-glucosidase enzyme. This enzyme specifically targets the α-glycosidic bond that links the 6-chloro-3-indoxyl moiety to the glucose sugar.

Alpha-glucosidase (EC 3.2.1.20) is a hydrolase that catalyzes the cleavage of terminal, non-reducing 1,4-linked alpha-glucose residues. scielo.br The cleavage of the glycosidic bond in this compound by α-glucosidase generally proceeds via a double displacement mechanism involving a covalent glycosyl-enzyme intermediate.

The key steps are:

Glycosylation: A nucleophilic carboxylate group (from an aspartate or glutamate (B1630785) residue) in the enzyme's active site attacks the anomeric carbon of the glucose unit. Simultaneously, a second acidic carboxylate group protonates the glycosidic oxygen atom, leading to the cleavage of the bond.

Formation of Intermediate: This concerted action results in the formation of a transient covalent glycosyl-enzyme intermediate and the release of the aglycone, 6-chloro-3-hydroxyindole.

Deglycosylation: A water molecule, activated by the now basic second carboxylate group, attacks the anomeric carbon of the intermediate. This hydrolyzes the intermediate, releasing the glucose molecule and regenerating the free, active enzyme.

This catalytic cycle allows a single enzyme molecule to process multiple substrate molecules efficiently.

The direct result of the glycosidic bond cleavage is the liberation of two products: α-D-glucose and the aglycone, 6-chloro-3-hydroxyindole (also known as 6-chloroindoxyl). The 6-chloro-3-hydroxyindole is an unstable intermediate that is central to the chromogenic properties of the parent compound. Its release is the rate-limiting step for the subsequent color-forming reaction.

Post-Hydrolytic Chromogenic Development and Indigoid Dye Formation

Once released from its glycosidic linkage, the 6-chloro-3-hydroxyindole molecule undergoes further chemical transformation to produce a stable, colored precipitate.

The chromogenic signal is generated when two molecules of the unstable 6-chloro-3-hydroxyindole aglycone undergo oxidative dimerization. nih.gov This reaction involves the formation of a C-C bond between the two indole (B1671886) molecules. The resulting dimer is a halogenated indigoid dye, which is highly conjugated and thus absorbs light in the visible spectrum. This specific dimer is an insoluble precipitate with a characteristic salmon color. bluetigerscientific.commoleculardepot.com The formation of this insoluble dye at the site of enzymatic activity allows for clear visual localization.

The dimerization of indoxyl derivatives is an oxidative process that requires an oxidizing agent. In many standard laboratory applications, atmospheric oxygen serves as a sufficient oxidant, allowing the color to develop spontaneously under ambient conditions. The reaction can be influenced by factors such as pH and the presence of catalysts. While often unnecessary for qualitative detection, the rate of color development can be enhanced by the addition of mild chemical oxidants or catalysts. For instance, in other indole dimerization reactions, reagents like phenyliodine bis(trifluoroacetate) (PIFA) or iodine have been used to facilitate the coupling. nih.govnih.gov However, for most applications involving this compound, no external oxidant is required.

Substrate Specificity and Selectivity Profiling of this compound

The specificity of an enzymatic reaction is determined by the precise molecular recognition between the substrate and the enzyme's active site. For this compound, the specificity is conferred by the α-D-glucopyranoside moiety. The α-glucosidase enzyme has an active site shaped to accommodate the specific stereochemistry of the alpha-anomer of glucose.

It will not be effectively hydrolyzed by enzymes that recognize other sugars or different glycosidic linkages. For example, β-glucosidase, which cleaves β-glycosidic bonds, would not act on this substrate. This high degree of selectivity allows for the specific detection of α-glucosidase even in a complex biological sample containing various other glycosidases. The indoxyl portion of the molecule can be attached to different sugars to create substrates for other enzymes, as detailed in the table below.

Table 1: Specificity of Various 6-Chloro-3-indoxyl Glycoside Substrates

| Substrate Name | Target Enzyme | Linkage/Sugar | Resulting Precipitate Color |

|---|---|---|---|

| This compound | α-Glucosidase | α-Glucose | Salmon |

| 6-Chloro-3-indoxyl-beta-D-glucopyranoside | β-Glucosidase | β-Glucose | Red |

| 6-Chloro-3-indoxyl-beta-D-glucuronic acid | β-Glucuronidase | β-Glucuronic acid | Salmon |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloro-3-hydroxyindole |

| α-D-glucose |

| Phenyliodine bis(trifluoroacetate) |

| 6-Chloro-3-indoxyl-beta-D-glucopyranoside |

| 6-Chloro-3-indoxyl-beta-D-glucuronic acid |

Interaction with Specific Glycosidase Enzymes

This compound is designed as a specific substrate for α-glucosidases (E.C. 3.2.1.20). These enzymes are exohydrolases that catalyze the liberation of α-glucose from the non-reducing end of various substrates. The specificity of the interaction is dictated by the stereochemistry of the glycosidic bond; the α-anomeric configuration of the glucopyranoside moiety is specifically recognized by the active site of α-glucosidases. In contrast, this substrate is not hydrolyzed by β-glucosidases, which recognize and cleave β-glycosidic linkages.

While generally used for the detection of α-glucosidase activity, the specific isoforms or sources of α-glucosidase that have been characterized with this substrate are not extensively detailed in publicly available research. However, its application in various biochemical contexts suggests it is recognized by a range of α-glucosidases of microbial, plant, and animal origin. The efficiency of the hydrolysis can be influenced by factors such as the pH and temperature of the reaction environment, which affect the enzyme's catalytic activity.

Comparative Analysis with Other Chromogenic and Fluorogenic Glucoside Substrates

In the field of enzyme detection, various chromogenic and fluorogenic substrates are employed to assay for glycosidase activity. The choice of substrate often depends on the required sensitivity, the context of the assay (e.g., in solution, on solid media, or in situ), and the available detection instrumentation.

Chromogenic Substrates:

A widely used chromogenic substrate for α-glucosidase is p-nitrophenyl-α-D-glucopyranoside (PNPαG). Upon hydrolysis by α-glucosidase, PNPαG releases p-nitrophenol, a yellow, soluble chromophore that can be quantified spectrophotometrically. Unlike the insoluble precipitate formed from this compound, the soluble nature of p-nitrophenol makes PNPαG well-suited for kinetic studies in solution.

Another common class of chromogenic substrates are other indoxyl-based glycosides, such as 5-bromo-4-chloro-3-indoxyl-α-D-glucopyranoside (X-α-Glc), which produces a blue precipitate upon hydrolysis and oxidative dimerization. The different colored precipitates from these indoxyl substrates can be advantageous in multiplex assays where the simultaneous detection of different enzyme activities is desired.

Fluorogenic Substrates:

Fluorogenic substrates generally offer higher sensitivity compared to their chromogenic counterparts. A common fluorogenic substrate for α-glucosidase is 4-methylumbelliferyl-α-D-glucopyranoside (MUGα). Enzymatic cleavage of MUGα releases the highly fluorescent 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin), which can be detected with a fluorometer. This high sensitivity makes fluorogenic substrates ideal for detecting low levels of enzyme activity.

The following table provides a comparative overview of these substrates. It is important to note that specific kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), are highly dependent on the specific α-glucosidase enzyme and the assay conditions. While kinetic data for PNPαG with various α-glucosidases are available in the literature, such specific data for this compound is not readily found in published research, highlighting an area for further investigation.

| Substrate | Enzyme Specificity | Detection Principle | Product | Product Color/Property | Assay Suitability |

|---|---|---|---|---|---|

| This compound | α-Glucosidase | Chromogenic | 6,6'-dichloro-indigo | Salmon (insoluble precipitate) | Histochemistry, solid media screening |

| p-Nitrophenyl-alpha-D-glucopyranoside (PNPαG) | α-Glucosidase | Chromogenic | p-Nitrophenol | Yellow (soluble) | Solution-based kinetic assays |

| 5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside (X-α-Glc) | α-Glucosidase | Chromogenic | 5,5'-dibromo-4,4'-dichloro-indigo | Blue (insoluble precipitate) | Histochemistry, solid media screening |

| 4-Methylumbelliferyl-alpha-D-glucopyranoside (MUGα) | α-Glucosidase | Fluorogenic | 4-Methylumbelliferone | Fluorescent (blue emission) | High-sensitivity solution assays |

Advanced Methodologies for Enzymatic Assays Utilizing 6 Chloro 3 Indoxyl Alpha D Glucopyranoside

Quantitative and Qualitative Spectrophotometric Assay Development

Spectrophotometry is a primary technique for analyzing the results of chromogenic enzymatic assays. Assays utilizing 6-Chloro-3-indoxyl-alpha-D-glucopyranoside can be designed for both qualitative and quantitative endpoints.

Qualitative Analysis: In its simplest form, the substrate is used for the qualitative detection of α-glucosidase activity. The presence of the enzyme in a sample is confirmed by the formation of the characteristic salmon-colored precipitate upon incubation with the substrate. bluetigerscientific.com This method is straightforward and effective for applications where a simple positive/negative result is sufficient, such as in microbial colony screening or in certain diagnostic tests.

Quantitative Analysis: While the insoluble nature of the dimeric indoxyl product complicates direct spectrophotometric measurement in solution, quantitative analysis can be achieved through a multi-step process. This is analogous to methods developed for other precipitating indoxyl-based substrates, such as 5-bromo-4-chloro-3-indoxyl phosphate (B84403) (BCIP). The protocol involves an initial enzymatic reaction to form the precipitate, followed by a solubilization step. The insoluble salmon-colored dye can be reduced in a basic medium, converting it to its water-soluble leuco-form, which is often yellow and can be quantified by measuring its absorbance.

A typical quantitative workflow would involve:

Enzymatic Reaction: The sample containing α-glucosidase is incubated with this compound for a defined period, allowing the salmon-colored precipitate to form.

Precipitate Isolation: The reaction may be stopped, and the precipitate can be isolated by centrifugation.

Solubilization: A reducing agent in a basic buffer is added to the precipitate, converting the insoluble indigo-type dye into a soluble compound.

Spectrophotometric Measurement: The absorbance of the resulting colored, soluble solution is measured at its specific maximum wavelength (λmax) using a spectrophotometer. The enzyme activity is directly proportional to the absorbance reading.

This approach allows for the creation of standard curves and the precise quantification of α-glucosidase activity in various samples.

Table 1: Illustrative Data for a Quantitative α-Glucosidase Assay

| α-Glucosidase Concentration (U/mL) | Incubation Time (min) | Absorbance at λmax after Solubilization (a.u.) |

|---|---|---|

| 0.0 | 30 | 0.052 |

| 0.5 | 30 | 0.215 |

| 1.0 | 30 | 0.388 |

| 2.5 | 30 | 0.854 |

| 5.0 | 30 | 1.576 |

High-Throughput Screening (HTS) Applications for Enzyme Activity and Modulators

High-throughput screening (HTS) is essential for modern drug discovery, enabling the rapid testing of thousands of compounds for their ability to modulate the activity of a specific enzyme target. While assays producing soluble signals are generally preferred for HTS, precipitating substrates like this compound can be adapted for this purpose, particularly for endpoint assays.

The primary application in HTS is the screening for α-glucosidase inhibitors. In this format, a library of chemical compounds is tested for its ability to prevent the enzyme from cleaving the substrate and thus block color formation. The assay is typically performed in a multi-well plate format (e.g., 96- or 384-well plates).

A standard HTS protocol would involve:

Compound Dispensing: Test compounds and controls (e.g., a known inhibitor like acarbose (B1664774) and a no-inhibitor control) are dispensed into the wells of the microplate. nih.gov

Enzyme Addition: A solution of α-glucosidase is added to each well, and the plate is incubated to allow for inhibitor-enzyme binding.

Substrate Addition: The reaction is initiated by adding this compound.

Reaction & Detection: After a fixed incubation period, the reaction is stopped. If a solubilization step is required for quantitative measurement, the appropriate reagents are added. The plate is then read using a microplate reader at the appropriate wavelength.

Wells containing effective inhibitors will show significantly lower absorbance (less color) compared to the no-inhibitor control. The precipitating nature of the product ensures that the signal is localized within the well, minimizing cross-contamination between wells.

Table 2: Representative HTS Data for α-Glucosidase Inhibitors

| Compound ID | Concentration (µM) | Absorbance (a.u.) | % Inhibition |

|---|---|---|---|

| Control (No Inhibitor) | N/A | 1.850 | 0% |

| Acarbose (Positive Control) | 50 | 0.370 | 80% |

| Test Cmpd 1 | 10 | 1.795 | 3% |

| Test Cmpd 2 | 10 | 0.259 | 86% |

| Test Cmpd 3 | 10 | 0.943 | 49% |

Continuous Kinetic Studies with this compound

Continuous kinetic studies, which monitor the progress of an enzymatic reaction in real-time, are vital for determining key enzymatic parameters such as Michaelis constant (Km) and maximum velocity (Vmax). mdpi.comnih.gov These studies typically require substrates that produce a soluble chromophore, allowing for uninterrupted spectrophotometric measurement.

The use of this compound for continuous kinetic studies presents a significant challenge. The formation of an insoluble precipitate interferes with light transmission in a standard spectrophotometer, causing light scattering and making accurate, continuous absorbance readings unreliable.

However, it is possible to conduct pseudo-kinetic or endpoint kinetic analyses. This involves setting up multiple parallel reactions and stopping them at different time points. By measuring the amount of product formed at each time point (using the solubilization method described in section 3.1), a reaction progress curve can be constructed. While more labor-intensive than a true continuous assay, this method allows for the determination of initial reaction velocities under different substrate concentrations, which is necessary for calculating Km and Vmax using Lineweaver-Burk or other kinetic plots. nih.gov

This endpoint approach is not suitable for monitoring rapid enzyme kinetics but can provide valuable kinetic data for slower reactions or when alternative soluble substrates are unavailable.

Table 3: Illustrative Data for an Endpoint Kinetic Analysis

| Time (minutes) | Product Formed (nmol) at 2 mM Substrate | Product Formed (nmol) at 5 mM Substrate | Product Formed (nmol) at 10 mM Substrate |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 0.0 |

| 2 | 5.2 | 11.5 | 19.8 |

| 5 | 12.8 | 28.1 | 48.5 |

| 10 | 25.1 | 55.3 | 95.0 |

| 20 | 49.5 | 108.9 | 186.2 |

Integration in Immunoassays and Hybrid Detection Systems

The ability of this compound to produce a distinct, insoluble precipitate makes it a valuable substrate for immunoassays where spatial localization of the signal is critical. In these systems, α-glucosidase can be used as a reporter enzyme conjugated to a detection antibody.

Enzyme-Linked Immunosorbent Assays (ELISA)

In an ELISA, an antibody-enzyme conjugate is used to detect the presence of an antigen immobilized on a solid surface, typically a 96-well plate. While many ELISAs use substrates that produce a soluble color, precipitating substrates can also be employed, resulting in a solid-phase deposit of color on the well surface.

A typical indirect ELISA workflow using an α-glucosidase conjugate would be:

Antigen Coating: Wells are coated with the target antigen.

Blocking: Unbound sites on the well surface are blocked to prevent non-specific antibody binding.

Primary Antibody: The sample containing the primary antibody specific to the antigen is added.

Secondary Antibody-Enzyme Conjugate: An α-glucosidase-conjugated secondary antibody that binds to the primary antibody is added.

Substrate Addition: After washing away unbound conjugate, this compound is added.

Detection: The presence of the antigen is indicated by the formation of a salmon-colored precipitate at the bottom of the well. The result can be assessed visually for a qualitative outcome or quantified using a plate reader after a solubilization step, as previously described.

Table 4: Example of Qualitative and Quantitative ELISA Results

| Antigen Concentration (ng/mL) | Visual Result (Color) | Absorbance after Solubilization (a.u.) |

|---|---|---|

| 100 | +++ (Intense Salmon) | 1.98 |

| 50 | ++ (Moderate Salmon) | 1.05 |

| 10 | + (Faint Salmon) | 0.24 |

| 1 | +/- (Barely Visible) | 0.09 |

| 0 (Negative Control) | - (Colorless) | 0.05 |

Western Blot and Immunohistochemistry Applications

The key advantage of a precipitating substrate is its ability to provide a stable, sharply localized signal, which is essential for Western blotting and immunohistochemistry (IHC).

Western Blot: In Western blotting, proteins are separated by electrophoresis, transferred to a membrane (e.g., nitrocellulose or PVDF), and probed with antibodies. When an α-glucosidase-conjugated antibody is used, the addition of this compound results in the deposition of the salmon-colored precipitate directly onto the membrane at the location of the target protein band. This creates a permanent, visible record that does not require specialized imaging equipment.

Immunohistochemistry (IHC): IHC is used to visualize the distribution of an antigen within a tissue section. The use of indoxyl-based substrates for histochemical detection of glycosidases is a well-established technique. nih.gov An α-glucosidase-conjugated antibody binds to its target antigen in the tissue. The subsequent addition of this compound initiates an enzymatic reaction at the site of the antibody. The resulting 6-chloro-3-indoxyl molecules dimerize to form an insoluble indigo-type dye that precipitates directly at the subcellular location of the antigen, providing high-resolution spatial information about protein expression. nih.gov This indigogenic procedure allows for precise localization within cellular structures like lysosomes or at the plasma membrane. nih.gov

Research Applications of 6 Chloro 3 Indoxyl Alpha D Glucopyranoside in Microbiology

Differential Identification of Microbial Species

The primary application of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in microbiology is in the formulation of chromogenic culture media for the differential identification of microorganisms. The presence or absence of α-glucosidase activity is a key biochemical marker for several bacterial species.

Detection of Constitutive and Inducible Alpha-Glucosidase Activity in Microorganisms

This compound is instrumental in detecting α-glucosidase activity, which can be either constitutive or inducible. Constitutive enzymes are produced by the microorganism regardless of the presence of a specific substrate, while inducible enzymes are synthesized only in response to an inducing agent.

The detection of constitutive α-glucosidase is straightforward; if the enzyme is present, the bacterial colonies will develop the characteristic salmon color when grown on a medium containing this compound. For inducible α-glucosidase, the microorganism must be exposed to an inducer, typically a specific carbohydrate that triggers the expression of the gene encoding the enzyme. In a research setting, this can be achieved by incorporating the inducer into the growth medium alongside the chromogenic substrate. A comparison of growth on media with and without the inducer can then reveal the nature of the enzyme's expression.

A key application of this substrate is the identification of Staphylococcus aureus. This species is known to strongly express α-glucosidase activity, a feature that is exploited for its differentiation from coagulase-negative staphylococci, which are typically α-glucosidase-negative. google.comgoogle.com This enzymatic activity is a reliable marker for the presumptive identification of S. aureus in clinical samples. google.comgoogle.com While most S. aureus strains are positive for this enzyme, rare α-glucosidase-negative variants have been reported, highlighting the importance of using this method in conjunction with other identification techniques. nih.govnih.gov

Development of Chromogenic Culture Media for Bacterial Profiling

The development of chromogenic culture media is a significant advancement in diagnostic microbiology, and this compound is a key component in several formulations, particularly those designed for the isolation and identification of Staphylococcus aureus. These media are designed to be selective, inhibiting the growth of non-target organisms, and differential, allowing for the visual distinction of different species based on their enzymatic activities.

For instance, a chromogenic medium for S. aureus would typically include this compound to detect α-glucosidase activity. google.comgoogle.com Upon incubation, S. aureus colonies will hydrolyze the substrate and appear salmon-colored, while other species that lack this enzyme, such as Staphylococcus epidermidis and Staphylococcus saprophyticus, will grow as colonies of a different color or remain colorless. google.comgoogle.com Some commercial media may use different indoxyl-based substrates that produce other colors, such as green, for the same purpose. nih.gov

The performance of such media is often evaluated by their sensitivity and specificity. Studies on chromogenic agars for S. aureus that rely on α-glucosidase activity have demonstrated high sensitivity and specificity, making them reliable tools for clinical laboratories. nih.gov

Table 1: Differential Identification of Staphylococci using a Chromogenic Medium with an α-Glucosidase Substrate

| Bacterial Species | Expected α-Glucosidase Activity | Typical Colony Appearance |

| Staphylococcus aureus | Positive | Salmon-colored (or other distinct color depending on the specific indoxyl substrate) |

| Staphylococcus epidermidis | Negative | Colorless or color of the medium |

| Staphylococcus saprophyticus | Negative | Colorless or color of the medium |

In Situ Localization of Intracellular Glycosidase Activity

Indoxyl-based glycosides, including this compound, are valuable for the histochemical detection and in situ localization of glycosidase activity within cells. The principle relies on the enzymatic cleavage of the substrate, leading to the formation of an insoluble, colored precipitate at the site of enzyme activity. This allows for the visualization of the subcellular location of the target enzyme.

For microbial studies, this technique can be adapted to visualize α-glucosidase activity within bacterial cells. A similar substrate, 5-Br-4-Cl-3-indoxyl-alpha-D-glucoside, has been successfully used for the in situ demonstration of α-D-glucosidases. nih.gov The procedure typically involves fixing the bacterial cells to preserve their structure and then incubating them with the chromogenic substrate. The resulting colored precipitate can be observed using light microscopy, providing insights into the spatial distribution of the enzyme within the cell. This can be particularly useful for studying cellular processes involving carbohydrate metabolism and for understanding the functional organization of the bacterial cell. The insoluble nature of the resulting dye is a major advantage as it remains localized within the cell where the enzyme is active. uab.cat

Strategies for Enhanced Microbial Diagnostics

The use of this compound is part of a broader strategy to enhance microbial diagnostics by moving towards more rapid, accurate, and easy-to-interpret methods.

One key strategy is the incorporation of this and other chromogenic substrates into multiplex assays. By combining several different substrates for various enzymes in a single medium, it is possible to create a "polychromic" agar (B569324) that can differentiate between multiple species or groups of bacteria on a single plate. For example, a medium could contain this compound for the detection of S. aureus, along with other substrates for enzymes like β-galactosidase or β-glucosidase to identify other relevant pathogens. google.com This approach significantly improves workflow efficiency in the clinical laboratory.

Another strategy involves the use of these substrates in liquid-based assays. While chromogenic agars are common, the enzymatic reaction can also be detected in a liquid medium through a color change. This can be adapted for high-throughput screening using microtiter plates, allowing for the rapid testing of a large number of samples.

Furthermore, the specificity of the enzyme-substrate reaction can be leveraged in the development of rapid, point-of-care diagnostic tests. While not yet widely implemented for this compound, the principle could be applied to create simple, strip-based tests for the presumptive identification of α-glucosidase-positive pathogens directly from clinical specimens.

Biotechnological and Molecular Biological Applications of 6 Chloro 3 Indoxyl Alpha D Glucopyranoside

Utilization as a Reporter Gene Substrate in Genetic Constructs

In molecular biology, reporter genes are essential for studying gene expression and promoter activity. The gene encoding for α-glucosidase can be used as a reporter, and 6-Chloro-3-indoxyl-alpha-D-glucopyranoside acts as its chromogenic substrate to visualize the gene's expression.

The principle is analogous to the widely used blue-white screening method involving β-galactosidase and its substrate, X-Gal. biosynth.comnih.gov In this system, the promoter sequence of a gene of interest is fused to the coding sequence of the α-glucosidase gene in an expression vector. This genetic construct is then introduced into a host organism (e.g., bacteria, yeast, or plant cells). When the gene of interest is expressed, the linked α-glucosidase gene is also transcribed and translated, producing active α-glucosidase enzyme.

The presence of the enzyme is detected by adding this compound to the growth medium or applying it to the cells or tissues. The α-glucosidase hydrolyzes the substrate, initiating the chemical reaction that results in the formation of the salmon-colored precipitate. bluetigerscientific.com The intensity and location of the color indicate the level and spatial pattern of the target promoter's activity. This allows for qualitative and semi-quantitative analysis of gene expression in various biological contexts.

Table 1: Comparison of Indoxyl-Based Reporter Gene Systems

| Feature | α-Glucosidase System | β-Glucuronidase (GUS) System | β-Galactosidase (lacZ) System |

|---|---|---|---|

| Reporter Enzyme | α-Glucosidase | β-Glucuronidase | β-Galactosidase |

| Example Substrate | 6-Chloro-3-indoxyl-α-D-glucopyranoside | 5-Bromo-4-chloro-3-indolyl glucuronide (X-Gluc) wikipedia.org | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) nih.gov |

| Resulting Color | Salmon-Red bluetigerscientific.com | Blue wikipedia.org | Blue nih.gov |

| Primary Use | General gene expression studies | Predominantly in plant molecular biology wikipedia.org | Predominantly in microbiology and molecular cloning biosynth.com |

Enzymatic Activity Profiling in Cellular and Subcellular Systems

Enzymatic activity profiling is a method used to characterize and differentiate between cell types, microbial strains, or physiological states based on their unique enzyme expression patterns. nih.govnih.gov this compound is specifically employed to detect and quantify α-glucosidase activity.

This technique is valuable in microbiology for the identification of microorganisms that possess α-glucosidase activity. creative-enzymes.comscbt.com When cultured on a medium containing the substrate, colonies of organisms expressing the enzyme will develop a distinct salmon color, allowing for their differentiation from non-expressing organisms.

In cellular biology, the substrate can be used to measure α-glucosidase activity in cell lysates or to visualize the enzyme's location within cells or tissues (histochemistry). The reaction produces an insoluble precipitate, which is crucial for localization studies as it remains at the site of enzymatic activity. The amount of colored product formed over time is proportional to the enzyme's activity, which can be quantified using techniques like spectrophotometry or densitometry after extraction, providing a measure of the enzyme's functional level in different experimental conditions.

Table 2: Hypothetical Results of an α-Glucosidase Activity Assay

| Sample | Treatment | Absorbance at 540 nm (Relative to Control) | α-Glucosidase Activity Level |

|---|---|---|---|

| Cell Line A | Control | 1.00 | Baseline |

| Cell Line A | Inducer X | 2.54 | High |

| Cell Line A | Repressor Y | 0.45 | Low |

Design Principles for Biosensors Incorporating Indoxyl Glucosides

Indoxyl glycosides are versatile molecules for the design of biosensors aimed at detecting glycosidase enzyme activity. researchgate.netnih.gov A biosensor based on this compound for detecting α-glucosidase would be constructed based on the following principles:

Biorecognition Element : The core of the sensor is the substrate itself, this compound. It provides high specificity for the target analyte, the α-glucosidase enzyme.

Transducer : The enzymatic reaction acts as the transducer, converting the biological recognition event (the cleavage of the glycosidic bond) into a measurable signal. researchgate.net In this case, the signal is chromogenic—the formation of the colored 6,6'-dichloro-indigo precipitate.

Signal Generation : Upon hydrolysis by α-glucosidase, the released 6-chloro-3-indoxyl rapidly auto-oxidizes, typically via atmospheric oxygen, and dimerizes. nih.govresearchgate.net This two-step process generates a stable, colored product, providing a robust and easily detectable signal.

Detection : The signal can be detected visually for qualitative assessments or quantified using an optical detector, such as a spectrophotometer, colorimeter, or a digital camera coupled with image analysis software for quantitative measurements.

The design can be adapted to various formats, such as solutions in microplates, reagents embedded in test strips, or components of chromogenic agar (B569324) media. The key principle is the irreversible enzymatic reaction that produces a distinct, localized, and stable color change directly proportional to the concentration or activity of the target enzyme. researchgate.net

Screening Platforms for Enzyme Inhibitors and Activators

High-throughput screening (HTS) platforms are essential for discovering new drugs and understanding enzymatic pathways. This compound is an ideal substrate for developing HTS assays to screen for inhibitors or activators of α-glucosidase, an important target in metabolic disease research. nih.gov

The screening assay is typically performed in a multi-well plate format. Each well contains the α-glucosidase enzyme, a buffer solution, and the chromogenic substrate. A different compound from a chemical library is added to each well.

Inhibitor Screening : If a test compound is an inhibitor of α-glucosidase, it will block or reduce the enzyme's ability to hydrolyze the substrate. Consequently, the development of the salmon color will be diminished or completely absent compared to a control well containing no inhibitor. The degree of inhibition can be quantified by measuring the absorbance of the solution in each well. nih.gov

Activator Screening : Conversely, if a compound acts as an enzyme activator, it will enhance the rate of substrate hydrolysis, leading to a more rapid or intense color development compared to the control.

The half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency, can be determined by performing the assay with a range of inhibitor concentrations. nih.gov The simplicity and robustness of this colorimetric assay make it well-suited for the rapid screening of thousands of compounds.

Table 3: Example Data from an α-Glucosidase Inhibitor Screening Assay

| Compound ID | Test Concentration (µM) | % Inhibition | IC₅₀ (µM) | Classification |

|---|---|---|---|---|

| Control | 0 | 0% | N/A | No Inhibition |

| Cmpd-001 | 10 | 92% | 1.5 | Potent Inhibitor |

| Cmpd-002 | 10 | 15% | > 50 | Weak Inhibitor |

| Cmpd-003 | 10 | 8% | > 50 | Inactive |

Broader Academic Perspectives on Indoxyl Glycosides in Chemical Biology

Role in Natural Product Chemistry and Biosynthesis (e.g., Indigo (B80030) Precursors)

Indoxyl glycosides are most famously recognized as precursors to the ancient blue dye, indigo. The natural world offers a variety of plants that produce these compounds, which, upon enzymatic and oxidative processes, yield the vibrant pigment.

The biosynthesis of indigo in plants such as those from the Indigofera and Isatis genera begins with the amino acid tryptophan. A series of enzymatic modifications converts tryptophan into indoxyl, which is then glycosylated to form a stable, soluble precursor, most commonly indican (B1671873) (indoxyl-β-D-glucoside). This glycosylation step is crucial as it prevents the highly reactive indoxyl from spontaneously oxidizing. When the plant tissue is damaged, the compartmentalization of the indoxyl glycoside and the hydrolytic enzymes (glycosidases) is disrupted. The glycosidase cleaves the sugar moiety, releasing indoxyl. The liberated indoxyl then undergoes oxidative dimerization in the presence of atmospheric oxygen to form the water-insoluble indigo dye.

Recent advancements in metabolic engineering have enabled the production of halogenated indigo precursors, which are not naturally occurring, in plants. A notable study demonstrated the de novo biosynthesis of halogenated indican derivatives in Nicotiana benthamiana. biorxiv.orgnih.govresearchgate.netresearchgate.net This was achieved by introducing a biosynthetic pathway involving enzymes from various organisms, including microbial tryptophan halogenases, a bacterial tryptophanase, and a human cytochrome P450 monooxygenase. biorxiv.orgnih.govresearchgate.netresearchgate.net The resulting halogenated indoxyls were then glycosylated by the plant's endogenous glucosyltransferases to yield haloindican variants. biorxiv.orgnih.govresearchgate.netresearchgate.net This research highlights the potential of plant-based systems for producing novel, high-value chemicals.

| Compound | Key Enzymes in Engineered Pathway | Yield | Reference |

|---|---|---|---|

| 5-chloroindican | Tryptophan 5-halogenase (PyrH), Tryptophanase (TnaA), Cytochrome P450 2A6 mutant, Endogenous tobacco glucosyltransferase | 0.93 ± 0.089 mg/g dry weight | biorxiv.orgresearchgate.net |

| Other chloro- and bromoindican regioisomers | Various microbial tryptophan halogenases (C5, C6, or C7 specificity) | Successfully generated | biorxiv.orgnih.gov |

Exploration of Indole (B1671886) Derivatives in Drug Discovery Research

The indole nucleus, the core structure of indoxyl, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant therapeutic potential. nih.govnih.gov The structural versatility of the indole ring allows for the design of molecules that can interact with a wide range of biological targets, leading to the development of drugs for various diseases, most notably cancer. nih.govnih.gov

Indole alkaloids, a large class of naturally occurring indole derivatives, have a long history in medicine, with compounds like vinblastine (B1199706) and vincristine (B1662923) being cornerstone chemotherapeutic agents. nih.govnih.gov Modern drug discovery continues to heavily rely on the indole motif. Numerous synthetic indole derivatives have been developed and investigated for their anticancer properties, targeting various hallmarks of cancer. nih.govnih.gov These compounds have been shown to act through multiple mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases, as well as the induction of apoptosis. nih.govnih.gov Several indole-based drugs are now FDA-approved and used in clinical practice, and many more are in various stages of clinical and preclinical development. nih.gov

| Compound/Drug Class | Biological Target/Mechanism of Action | Stage of Development | Reference |

|---|---|---|---|

| Vinblastine/Vincristine | Inhibition of tubulin polymerization | Clinically used | nih.gov |

| Sunitinib | Tyrosine kinase inhibitor | Clinically used | nih.gov |

| Panobinostat | Histone deacetylase (HDAC) inhibitor | Clinically used | nih.gov |

| Alectinib | Anaplastic lymphoma kinase (ALK) inhibitor | Clinically used | nih.gov |

| Various synthetic derivatives | Topoisomerase inhibition, Apoptosis induction, Aromatase inhibition | Preclinical and Clinical trials | nih.govnih.gov |

Advancements in Chemical Probes for Glycosidase Studies

Indoxyl glycosides, including 6-Chloro-3-indoxyl-alpha-D-glucopyranoside, are prime examples of chromogenic substrates developed as chemical probes for studying glycosidase activity. nih.govnih.gov Glycosidases are a vast and crucial class of enzymes involved in numerous biological processes, and their dysregulation is associated with various diseases. nih.gov The ability to detect and quantify glycosidase activity is therefore essential for both basic research and clinical diagnostics. researchgate.net

The fundamental principle behind indoxyl-based chromogenic substrates is the enzymatic release of an indoxyl aglycone, which then undergoes rapid oxidation to form a colored, insoluble indigo dye at the site of enzymatic activity. nih.govjove.comnih.gov This property allows for the straightforward visualization of enzyme activity in various applications, such as in enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, and microbial identification. nih.govdcfinechemicals.com

The specific sugar moiety of the indoxyl glycoside determines its specificity for a particular glycosidase. For instance, this compound is a substrate for α-glucosidase. bluetigerscientific.commoleculardepot.com The substituents on the indole ring influence the color and properties of the resulting indigo precipitate. rsc.org This has led to the development of a palette of indoxyl-based substrates that produce different colored products, enabling the simultaneous detection of multiple enzyme activities. google.com

Beyond simple chromogenic substrates, the field has advanced to include fluorogenic and other sophisticated probes for glycosidase detection. nih.gov However, the simplicity, reliability, and intense color of the indigo-forming reaction ensure that indoxyl glycosides remain a valuable and widely used tool in glycosidase research. nih.govjove.comnih.gov

| Substrate | Enzyme Specificity | Color of Precipitate | Reference |

|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue | researchgate.net |

| This compound | α-Glucosidase | Salmon | bluetigerscientific.commoleculardepot.com |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucopyranoside (Magenta-Glucoside) | β-Glucosidase | Magenta | dcfinechemicals.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase | Blue | thermofisher.com |

Q & A

Q. How is 6-Chloro-3-indoxyl-alpha-D-glucopyranoside utilized in detecting bacterial β-glucuronidase activity?

Methodological Answer: The compound acts as a chromogenic substrate for β-glucuronidase. Upon enzymatic hydrolysis, the colorless substrate releases 6-chloro-3-indoxyl, which oxidizes to form an insoluble blue indigo derivative. A typical protocol involves:

Substrate Preparation : Dissolve the compound in a buffered solution (e.g., phosphate buffer, pH 6.8–7.2) at 0.1–1.0 mg/mL.

Sample Incubation : Mix the substrate with bacterial lysates or environmental samples (e.g., water, soil) and incubate at 37°C for 4–24 hours.

Detection : Visualize blue precipitate formation under a microscope or quantify absorbance at 615 nm.

Key Considerations : False positives may arise from non-specific phosphatases; include controls with inhibitors like D-saccharic acid 1,4-lactone (β-glucuronidase inhibitor) .

Q. What are the critical parameters for optimizing this compound in plant transgene expression assays?

Methodological Answer: For visualizing β-glucuronidase (GUS) reporter gene activity in plants:

Tissue Fixation : Treat plant tissues with cold acetone or formaldehyde to preserve morphology.

Staining Solution : Use 2 mM potassium ferrocyanide/ferricyanide in phosphate buffer to accelerate indoxyl oxidation and prevent diffusion artifacts.

Incubation Time : Shorter durations (2–6 hours) reduce background staining in vacuole-rich tissues.

Post-Staining : Clear tissues with ethanol or chloral hydrate for microscopic analysis.

Data Contradiction Note : Overexpression of GUS can lead to cytotoxicity; validate with RT-PCR to confirm transgene expression .

Advanced Research Questions

Q. How do reaction kinetics differ between this compound and its non-chlorinated analogs in enzymatic assays?

Methodological Answer: The chlorine substituent enhances substrate specificity and reduces cross-reactivity with non-target enzymes (e.g., β-galactosidase). To compare kinetics:

Enzyme Purification : Use recombinant β-glucuronidase (e.g., from E. coli).

Kinetic Assays : Perform Michaelis-Menten analysis at varying substrate concentrations (0.05–5 mM) and measure initial reaction rates.

Data Analysis : Calculate and using Lineweaver-Burk plots.

Key Finding : Chlorinated analogs exhibit lower values (higher affinity) but similar compared to non-chlorinated indoxyl glucosides, suggesting improved catalytic efficiency .

Q. What experimental strategies mitigate interference from endogenous phosphatases when using this compound in complex biological samples?

Methodological Answer:

Inhibitor Cocktails : Include 10 mM sodium phosphate (competitive inhibitor for acid phosphatases) and 5 mM tetramisole (alkaline phosphatase inhibitor).

pH Optimization : Conduct assays at pH 6.5–7.0, where β-glucuronidase activity peaks but phosphatase activity is suboptimal.

Heat Inactivation : Pre-treat samples at 65°C for 30 minutes to denature heat-labile phosphatases.

Validation : Confirm specificity via SDS-PAGE zymography or fluorogenic controls (e.g., 4-methylumbelliferyl-β-D-glucuronide) .

Q. How can structural modifications to this compound improve its utility in high-throughput screening (HTS)?

Methodological Answer:

Fluorogenic Derivatives : Synthesize analogs with fluorophores (e.g., 6-Chloro-3-indoxyl-β-D-glucuronide cyclohexylammonium) for fluorescence-based HTS.

Solubility Enhancement : Modify the glycosidic moiety with polyethylene glycol (PEG) chains to increase aqueous solubility.

Q. Why do some studies report inconsistent detection limits for this compound in environmental microbiology?

Critical Analysis : Discrepancies arise from:

- Matrix Effects : Humic acids in soil/water samples quench indigo formation, increasing detection thresholds.

- Enzyme Source : Commercial β-glucuronidase (e.g., from Helix pomatia) may have varying purity compared to bacterial isoforms.

- Standardization : Lack of universal protocols for substrate concentration and incubation time.

Resolution : Normalize data to internal standards (e.g., spiked E. coli cultures) and adopt ISO 9308-1 guidelines for water testing .

Q. What computational tools are available to model the interaction between this compound and β-glucuronidase?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and active-site interactions.

MD Simulations : Perform 100-ns molecular dynamics (GROMACS/AMBER) to assess substrate-enzyme stability under physiological conditions.

QM/MM Studies : Combine quantum mechanics (e.g., Gaussian) and molecular mechanics to analyze hydrolysis transition states.

Key Insight : The chlorine atom forms a halogen bond with Tyr-472, stabilizing the substrate-enzyme complex .

Q. How can researchers validate the specificity of this compound in multi-enzyme systems?

Methodological Answer:

Cross-Reactivity Assays : Test the substrate against purified enzymes (e.g., β-galactosidase, arylsulfatase) under identical conditions.

CRISPR-Cas9 Knockouts : Use β-glucuronidase-deficient bacterial strains (e.g., E. coli ΔGUS) to confirm signal absence.

HPLC-MS Validation : Analyze reaction products via liquid chromatography to confirm indigo formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.